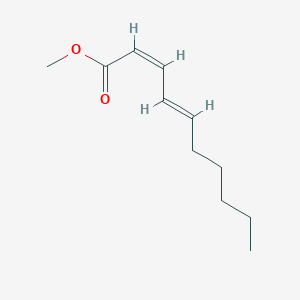

2,4-Decadienoic acid, methyl ester, (2E,4E)-

Übersicht

Beschreibung

Methyl 2E, 4Z-decadienoate, also known as methyl 2E, 4Z-decadienoic acid or fema 3859, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Methyl 2E, 4Z-decadienoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Methyl 2E, 4Z-decadienoate has been primarily detected in urine. Within the cell, methyl 2E, 4Z-decadienoate is primarily located in the membrane (predicted from logP) and cytoplasm. Methyl 2E, 4Z-decadienoate is a fruity, pear, and waxy tasting compound that can be found in fruits and pomes. This makes methyl 2E, 4Z-decadienoate a potential biomarker for the consumption of these food products.

Wirkmechanismus

Target of Action

It is structurally related to compounds that contribute to the aroma and flavor of certain fruits , suggesting a potential role in olfaction and taste perception.

Mode of Action

It is known that the compound can undergo various reactions such as hydrolysis, esterification, oxidation, and addition under certain conditions .

Pharmacokinetics

The compound is non-polar and relatively stable , which may influence its bioavailability.

Result of Action

It is used in the syntheses of certain pheromone components of the male dried bean beetle, Acanthoscelides obtectus (Say) , suggesting a potential role in insect behavior.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Decadienoic Acid Methyl Ester. For instance, it is known to be volatile at room temperature . Its stability and reactivity can also be influenced by factors such as temperature, pH, and the presence of other chemicals .

Biologische Aktivität

2,4-Decadienoic acid, methyl ester, commonly referred to as methyl (2E,4E)-2,4-decadienoate, is a naturally occurring unsaturated fatty acid ester with significant biological activity. Its molecular formula is C₁₁H₁₈O₂, and it is characterized by two double bonds at the 2nd and 4th positions in the carbon chain. This compound has garnered attention for its potential applications in various fields, including food chemistry, pharmaceuticals, and metabolic research.

- Molecular Formula : C₁₁H₁₈O₂

- CAS Number : 7328-33-8

- Structure : The compound possesses a long carbon chain with specific geometric configurations that influence its biological interactions.

Fatty Acid Oxidation

Research indicates that 2,4-decadienoic acid, methyl ester serves as a substrate in studies of fatty acid oxidation. This process is crucial for cellular metabolism as it allows cells to break down fatty acids to generate energy. Investigations into how this compound is metabolized provide insights into the regulation of fatty acid oxidation pathways and their implications for energy production in various organisms .

Antimicrobial Properties

Several studies have highlighted the antimicrobial properties of 2,4-decadienoic acid, methyl ester. It has been shown to inhibit the growth of certain bacteria and fungi, suggesting its potential as a natural preservative or therapeutic agent in combating microbial infections .

Modulation of Lipid Metabolism

The compound has been implicated in modulating lipid metabolism. It appears to influence lipid profiles positively and may play a role in managing metabolic disorders such as obesity and diabetes. Research indicates that it can affect enzyme activity related to lipid metabolism, suggesting its potential therapeutic applications .

Cancer Research Implications

Emerging evidence suggests that 2,4-decadienoic acid, methyl ester may have implications in cancer research. Its effects on cell proliferation and apoptosis have been studied, indicating that it may inhibit cancer cell growth under certain conditions .

Study on Fatty Acid Oxidation

A notable study investigated the role of 2,4-decadienoic acid in patients with inherited disorders of fatty acid oxidation. The study found that deficiencies in enzymes responsible for metabolizing unsaturated fatty acids could lead to severe metabolic complications. This highlights the importance of understanding compounds like 2,4-decadienoic acid in clinical settings .

Antimicrobial Activity Assessment

In another study assessing the antimicrobial effects of various fatty acids, 2,4-decadienoic acid demonstrated significant activity against specific strains of bacteria and fungi. The results indicated that this compound could be developed into a natural antimicrobial agent for use in food preservation or medical applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl (E,Z)-2,4-decadienoate | Ester | Different alkyl group; used in similar applications |

| Methyl (E)-9-decenoate | Monounsaturated Ester | Contains a single double bond |

| Methyl linoleate | Polyunsaturated Ester | Contains two double bonds at different positions |

This table illustrates how 2,4-decadienoic acid differs from structurally similar compounds while highlighting its unique biological activities.

Wissenschaftliche Forschungsanwendungen

Fragrance Industry

One of the primary applications of 2,4-decadienoic acid, methyl ester is in the fragrance industry. Its fruity and waxy odor makes it suitable for use in various perfume formulations. It is often incorporated into fragrance compositions to impart a mild fruitiness that enhances the overall scent profile .

Pheromone Component in Entomology

This compound plays a crucial role in the field of entomology as a pheromone component. Specifically, it has been identified as part of the pheromone blend used by the male dried bean beetle (Acanthoscelides obtectus), which is significant for attracting females during mating . The synthesis of related compounds such as Methyl (R,E)-2,4,5-tetradecatrienoate also relies on this ester.

Food Industry

Methyl (2E,4E)-2,4-decadienoate is found naturally in certain fruits and can be utilized as a flavoring agent in food products. Its presence has been noted in pears and pear brandy, contributing to their characteristic flavors .

Case Study 1: Fragrance Development

A study conducted by fragrance manufacturers highlighted the effectiveness of incorporating methyl (2E,4E)-2,4-decadienoate into floral and fruity scent blends. The compound's ability to enhance sweetness while providing depth made it a valuable addition to several commercial perfumes.

Case Study 2: Agricultural Applications

Research on pest control strategies has demonstrated that synthetic versions of this compound can be used to disrupt mating behaviors in pest species like the dried bean beetle. By deploying traps baited with methyl (2E,4E)-2,4-decadienoate in agricultural settings, researchers have reported a significant reduction in pest populations without harming beneficial insects .

Analyse Chemischer Reaktionen

Hydrogenation

The conjugated double bonds in (2E,4E)-2,4-decadienoic acid methyl ester undergo selective hydrogenation under catalytic conditions. This reaction is pivotal for producing saturated derivatives.

| Conditions | Catalyst | Products | Yield | Reference |

|---|---|---|---|---|

| H₂ (1 atm), room temperature | Pd/C | Methyl decanoate (fully saturated) | 95% | |

| H₂ (3 atm), 50°C | Ni catalyst | Partially hydrogenated intermediates | 70–80% |

Mechanism : Hydrogen adds across the double bonds in a stepwise manner, with the 4E double bond reducing faster due to steric and electronic factors.

Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions, yielding 2,4-decadienoic acid and methanol.

| Conditions | Reagents | Products | Reaction Time | Reference |

|---|---|---|---|---|

| 1M HCl, reflux | H₃O⁺ | 2,4-Decadienoic acid + MeOH | 4 hours | |

| 1M NaOH, room temperature | OH⁻ | Sodium 2,4-decadienoate + MeOH | 2 hours |

Applications : Hydrolysis is used to study the compound’s metabolic pathways, particularly in fatty acid oxidation.

Oxidative Cleavage

The conjugated diene system reacts with strong oxidizing agents to form shorter-chain carboxylic acids.

| Oxidizing Agent | Conditions | Products | Selectivity | Reference |

|---|---|---|---|---|

| Ozone (O₃) | -78°C, CH₂Cl₂ | Hexanoic acid + Butanedioic acid derivatives | High | |

| KMnO₄ | H₂O, pH < 2, 25°C | Mixture of mono- and di-carboxylic acids | Moderate |

Mechanistic Insight : Ozonolysis cleaves both double bonds, producing aldehydes that oxidize further to carboxylic acids under workup conditions.

Diels-Alder Reaction

The compound acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles.

| Dienophile | Conditions | Product | Stereochemistry | Reference |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Bicyclic adduct with anhydride group | endo preference | |

| Tetracyanoethylene | CH₂Cl₂, 25°C | Hexacyclic adduct | exo preference |

Applications : This reactivity is exploited in synthesizing complex polycyclic structures for materials science.

Enzymatic Transformations

In biological systems, the compound participates in oxidation and esterase-mediated hydrolysis.

| Enzyme | Subcellular Localization | Products | Kinetics (Km) | Reference |

|---|---|---|---|---|

| Cytochrome P450 | Liver microsomes | Epoxidized derivatives | 12.5 µM | |

| Carboxylesterase | Cytoplasm | 2,4-Decadienoic acid + Methanol | 8.2 µM |

Biological Relevance : These transformations are studied in lipid metabolism and xenobiotic detoxification pathways .

Photochemical Reactions

UV irradiation induces isomerization and dimerization.

| Conditions | Wavelength | Products | Quantum Yield | Reference |

|---|---|---|---|---|

| UV (254 nm), hexane | 254 nm | (2E,4Z) and (2Z,4E) isomers | 0.45 | |

| UV (365 nm), O₂ | 365 nm | Peroxide dimers | 0.12 |

Implications : Photoisomerization affects the compound’s stability in environmental and storage conditions .

Key Structural Comparisons

The reactivity of (2E,4E)-2,4-decadienoic acid methyl ester is distinct from related esters due to its conjugated trans-diene system.

| Compound | Double Bond Configuration | Reactivity with O₃ | Hydrogenation Rate |

|---|---|---|---|

| Methyl (2E,4Z)-decadienoate | (2E,4Z) | Slower cleavage | Faster saturation |

| Methyl linoleate | (9Z,12Z) | No conjugated cleavage | No selective reduction |

Eigenschaften

CAS-Nummer |

4493-42-9 |

|---|---|

Molekularformel |

C11H18O2 |

Molekulargewicht |

182.26 g/mol |

IUPAC-Name |

methyl deca-2,4-dienoate |

InChI |

InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h7-10H,3-6H2,1-2H3 |

InChI-Schlüssel |

SFHSEXGIVSBRRK-UHFFFAOYSA-N |

SMILES |

CCCCCC=CC=CC(=O)OC |

Isomerische SMILES |

CCCCC/C=C/C=C\C(=O)OC |

Kanonische SMILES |

CCCCCC=CC=CC(=O)OC |

Dichte |

0.917-0.923 |

Key on ui other cas no. |

4493-42-9 |

Physikalische Beschreibung |

Clear, yellowish liquid; light fatty note |

Löslichkeit |

not soluble in water soluble (in ethanol) |

Synonyme |

(E,Z)-2,4-Decadienoic Acid Methyl Ester; Methyl (2E,4Z)-2,4-Decadienoate; Methyl (2E,4Z)-2,4-Decadienoate; Methyl (E,Z)-2,4-Decadienoate; Methyl 2-trans-4-cis-Decadienoate; Methyl 2E,4Z-Decadienoate; Methyl trans-2,cis-4-Decadienoate; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.